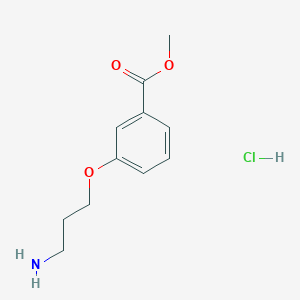
Methyl 3-(3-aminopropoxy)benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-aminopropoxy)benzoate hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a benzene ring substituted with a methoxy group, an amino propoxy group, and a hydrochloride moiety, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-aminopropoxybenzoic acid as the starting material.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, which can further undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The hydroxyl group can undergo substitution reactions with various alkyl halides to form ethers.
Common Reagents and Conditions:
Oxidation: Nitric acid, acetic acid.
Reduction: Iron, hydrochloric acid; palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: Nitrobenzoate derivatives.
Reduction: Aminobenzoate derivatives.
Substitution: Alkoxybenzoate derivatives.
Scientific Research Applications
Chemistry: Methyl 3-(3-aminopropoxy)benzoate hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its reactivity makes it a valuable building block in medicinal chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used as a probe in biochemical assays to study enzyme interactions.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism by which Methyl 3-(3-aminopropoxy)benzoate hydrochloride exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The specific molecular targets and pathways involved would vary based on the biological context and the specific application.
Comparison with Similar Compounds
Methyl 2-(3-aminopropoxy)benzoate hydrochloride: Similar structure but different position of the amino group.
Methyl 3-(2-aminopropoxy)benzoate hydrochloride: Different alkyl chain length on the amino group.
Uniqueness: Methyl 3-(3-aminopropoxy)benzoate hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and biological activity. This makes it a valuable compound for specific applications where precise structural features are required.
Properties
IUPAC Name |
methyl 3-(3-aminopropoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-11(13)9-4-2-5-10(8-9)15-7-3-6-12;/h2,4-5,8H,3,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLNOCFKLWOVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














